4-Ethynyl-4-fluoropiperidine
Overview
Description
4-Ethynyl-4-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C7H10FN. This compound is of significant interest in various fields of research due to its unique chemical properties, which include the presence of both an ethynyl and a fluorine group on the piperidine ring. These functional groups impart distinct reactivity and stability characteristics to the molecule, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4-Ethynyl-4-fluoropiperidine typically involves multi-step procedures. One common method starts with the fluorination of a piperidine precursor, followed by the introduction of the ethynyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. For example, a catalytic dearomatization-hydrogenation sequence can be employed to prepare fluorinated piperidines in a highly diastereoselective fashion . Industrial production methods may involve scaling up these laboratory procedures while ensuring the consistency and safety of the process.
Chemical Reactions Analysis
4-Ethynyl-4-fluoropiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes or alkanes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Common reagents used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Ethynyl-4-fluoropiperidine has several applications in scientific research:
Synthesis of Novel Compounds: It serves as a scaffold for the preparation of substituted piperidines, which are valuable in drug discovery and development.
Intermediate in Drug Synthesis: The compound is used as an intermediate in the synthesis of anticancer drugs, such as omisertinib (AZD9291).
Metabolic Studies: Researchers use it to study enzyme-mediated metabolic processes, which are crucial for understanding drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-fluoropiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-Ethynyl-4-fluoropiperidine can be compared with other fluorinated piperidine derivatives, such as:
1-Boc-4-ethynyl-4-fluoropiperidine: This compound has a similar structure but includes a tert-butyl carbamate protecting group, which can influence its reactivity and solubility.
3-Fluoropiperidine: This derivative has the fluorine atom at a different position on the piperidine ring, leading to different conformational and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-ethynyl-4-fluoropiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c1-2-7(8)3-5-9-6-4-7/h1,9H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSCDQOYXBYVCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNCC1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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